In-Depth Technical Guide to tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
In-Depth Technical Guide to tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. This compound, a substituted N-Boc pyrrolidinone, serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic molecules with potential pharmaceutical applications. Due to its relatively recent appearance in the chemical literature, publicly available data on its specific physical properties and biological activity is limited. This guide consolidates the available information and presents a detailed experimental protocol for a key reaction involving this molecule.
Chemical Properties
tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidinone core, gem-dimethyl substitution at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
General Information
| Property | Value | Reference |
| IUPAC Name | tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
| CAS Number | 1215295-96-7 | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol |
Physicochemical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Based on the structural analogue, N-Boc-3-pyrrolidinone, it can be inferred that this compound is likely soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.[1]
Synthesis
A detailed, peer-reviewed synthesis protocol for tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is not currently published. However, its structure suggests that it could be synthesized from a corresponding 2,2-dimethyl-3-pyrrolidinone precursor, followed by N-protection with di-tert-butyl dicarbonate (Boc₂O).
Reactivity and Experimental Protocols
The chemical reactivity of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is centered around the ketone functional group at the 3-position and the lability of the N-Boc protecting group under acidic conditions. The ketone can undergo various nucleophilic additions and reductions. A key reaction for which a protocol has been described is reductive amination.
Reductive Amination
A patent describes the use of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate in a reductive amination reaction to synthesize a substituted pyrrolidine. This reaction is a cornerstone in medicinal chemistry for the introduction of amine functionalities.
This protocol is adapted from patent literature describing the reaction of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate with methylamine in the presence of a reducing agent.
Materials:
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tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
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Methylamine solution (2M in tetrahydrofuran)
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Tetraisopropyl titanate
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Ethanol
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Sodium cyanoborohydride
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Tetrahydrofuran (THF), anhydrous
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Dichloromethane
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Standard laboratory glassware and stirring apparatus
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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To a solution of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran, add tetraisopropyl titanate (3.0 eq).
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To this mixture, add a solution of methylamine in tetrahydrofuran (2M, 5.0 eq).
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Seal the reaction vessel and heat to 60°C for 8 hours.
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Cool the reaction mixture to room temperature and allow it to stir overnight.
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Add ethanol to the reaction mixture, followed by the portion-wise addition of sodium cyanoborohydride (5.0 eq).
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Stir the reaction at room temperature for a minimum of 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
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Upon completion, quench the reaction by carefully adding water.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the desired tert-butyl 3-(methylamino)-2,2-dimethylpyrrolidine-1-carboxylate.
Logical Workflow for the Reductive Amination:
Caption: Workflow for the reductive amination of tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate.
Biological Activity and Signaling Pathways
There is no specific data available in the public domain regarding the biological activity or the signaling pathways associated with tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate. However, the pyrrolidinone scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties. The specific substitution pattern of the title compound, particularly the gem-dimethyl group, may influence its biological profile. Further research is required to elucidate any potential therapeutic applications.
Safety and Handling
Detailed safety and handling information for tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is not extensively documented. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For analogous N-Boc protected pyrrolidinones, hazards such as skin irritation, serious eye irritation, and respiratory tract irritation have been noted.[2] Standard safety precautions for handling fine chemicals should be strictly followed.
Conclusion
tert-Butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a valuable, albeit not extensively characterized, synthetic intermediate. Its utility has been demonstrated in the synthesis of substituted pyrrolidines via reductive amination. The lack of comprehensive physicochemical and biological data highlights an opportunity for further investigation into the properties and potential applications of this compound. The experimental protocol provided herein for its reductive amination serves as a practical guide for researchers utilizing this building block in their synthetic endeavors. As with any compound with limited documentation, caution should be exercised during handling and use.
